Sodium 3-ethoxybenzene-1-sulfinate

Description

Evolution of Sulfinate Salts as Versatile Reagents

Historically, the application of sulfinate salts was somewhat limited. However, the past few decades have witnessed a renaissance in their use, propelled by the development of novel catalytic systems. bldpharm.comfishersci.ca These advancements have unlocked a diverse array of chemical transformations, establishing sulfinate salts as indispensable tools for the modern organic chemist. bldpharm.com They are now recognized as stable, easy-to-handle, and often crystalline solids, making them attractive alternatives to more sensitive or hazardous reagents. bldpharm.com

The versatility of sulfinate salts is a key driver of their widespread adoption. They can participate in a variety of reactions to form sulfones, sulfonamides, and other sulfur-containing molecules, which are prevalent in pharmaceuticals, agrochemicals, and materials science. biosynth.com

Significance of Organosulfur Compounds in Synthetic Methodologies

Organosulfur compounds, as a broader class, play a pivotal role in the construction of a vast range of organic molecules. The sulfur atom, with its variable oxidation states and ability to stabilize adjacent charges, imparts unique chemical properties that are exploited in numerous synthetic strategies.

These compounds are not merely synthetic curiosities; they are integral components of many biologically active molecules and functional materials. The sulfonyl group, in particular, is a common motif in a multitude of pharmaceutical agents due to its ability to engage in hydrogen bonding and its metabolic stability. The development of methods for the efficient incorporation of sulfur-containing functional groups is, therefore, a significant focus of contemporary chemical research.

Contextualization of Sodium 3-ethoxybenzene-1-sulfinate within Aryl Sulfinate Chemistry

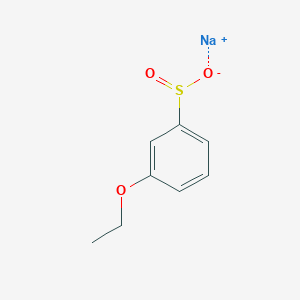

This compound, with the chemical structure depicted below, is a specific example of an aryl sulfinate salt.

Figure 1: Chemical Structure of this compound

While extensive research on this particular molecule is not as widespread as for some other sulfinate salts, its structure, featuring an ethoxy group at the meta-position of the benzene (B151609) ring, offers specific steric and electronic properties that can influence its reactivity in synthetic applications. The general reactivity patterns observed for other aryl sulfinates, such as sodium benzenesulfinate (B1229208) or sodium p-toluenesulfinate, provide a foundational understanding of the potential transformations in which this compound can participate.

The following sections will provide a more detailed look at the known properties and potential applications of this specific compound, drawing upon the broader understanding of aryl sulfinate chemistry.

Chemical and Physical Properties of this compound

The fundamental properties of a chemical compound are crucial for its application in synthesis. Below is a table summarizing the known physical and chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1865090-46-5 | bldpharm.com |

| Molecular Formula | C₈H₉NaO₃S | bldpharm.com |

| Molecular Weight | 208.21 g/mol | bldpharm.com |

Note: Detailed experimental data on properties such as melting point, boiling point, and solubility for this compound are not widely available in the public domain.

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are limited, the broader class of aryl sulfinates has been the subject of extensive investigation. These studies provide a strong basis for understanding the potential reactivity and applications of this compound.

Aryl sulfinates are well-established as versatile building blocks in a variety of carbon-sulfur and carbon-carbon bond-forming reactions. bldpharm.com They are particularly prominent in cross-coupling reactions, where they can serve as a source of sulfonyl groups. For instance, palladium- or copper-catalyzed cross-coupling reactions of aryl sulfinates with aryl halides or boronic acids are common methods for the synthesis of diaryl sulfones. biosynth.com

More recently, the advent of photoredox catalysis has further expanded the utility of sulfinate salts. biosynth.comnih.gov These methods often proceed under mild, room-temperature conditions and exhibit broad functional group tolerance. biosynth.comnih.gov In such reactions, the sulfinate salt can be oxidized to a sulfonyl radical, which can then engage in a variety of transformations.

Given its structure, this compound would be expected to participate in these types of reactions. The electron-donating nature of the ethoxy group may influence the reactivity of the aromatic ring and the sulfinate group itself.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H9NaO3S |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

sodium;3-ethoxybenzenesulfinate |

InChI |

InChI=1S/C8H10O3S.Na/c1-2-11-7-4-3-5-8(6-7)12(9)10;/h3-6H,2H2,1H3,(H,9,10);/q;+1/p-1 |

InChI Key |

WAWGBRYODXOFRT-UHFFFAOYSA-M |

Canonical SMILES |

CCOC1=CC(=CC=C1)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium Aryl Sulfinates

Classical Approaches to Aryl Sulfinate Salt Synthesis

Traditional methods for the synthesis of sodium aryl sulfinates have long been the cornerstone of their production. These approaches are characterized by their reliability and use of readily available starting materials.

Reduction of Arylsulfonyl Chlorides

The most common and straightforward classical method for preparing sodium aryl sulfinates is through the reduction of the corresponding arylsulfonyl chloride. nih.gov For the synthesis of Sodium 3-ethoxybenzene-1-sulfinate, the required precursor is 3-ethoxybenzenesulfonyl chloride.

The typical procedure involves reacting the arylsulfonyl chloride with a reducing agent. Sodium sulfite (B76179) (Na₂SO₃) is widely used for this purpose, often in an aqueous solution with sodium bicarbonate at elevated temperatures (70–80 °C). nih.gov In this reaction, sodium sulfite acts as both the reducing agent and the source of the sulfite ion that is ultimately sulfonylated. The resulting sodium aryl sulfinate can then be isolated, often through recrystallization from a suitable solvent like ethanol, to yield the pure product. nih.gov

Another established reducing agent for this transformation is zinc dust, which can be used in water with sodium carbonate to afford the sodium aryl sulfinate hydrate. nih.gov

The general reaction scheme is as follows: ArSO₂Cl + Na₂SO₃ + H₂O → ArSO₂Na + NaCl + H₂SO₃

Table 1: Classical Reduction of Arylsulfonyl Chlorides

| Precursor | Reducing Agent/Conditions | Product | Reference |

|---|---|---|---|

| p-Toluenesulfonyl chloride | Na₂SO₃, NaHCO₃, H₂O, 70-80 °C | Sodium p-toluenesulfinate | nih.gov |

| Benzenesulfonyl chloride | Na₂SO₃, NaHCO₃, H₂O, 70-80 °C | Sodium benzenesulfinate (B1229208) | nih.gov |

| p-Toluenesulfonyl chloride | Zn, Na₂CO₃, H₂O | Sodium p-toluenesulfinate hydrate | nih.gov |

| 3-Ethoxybenzenesulfonyl chloride | Na₂SO₃, H₂O | This compound | google.com |

Sulfonylation of Sodium Sulfite

This method is mechanistically identical to the reduction of arylsulfonyl chlorides described above but is viewed from the perspective of sodium sulfite as the substrate being sulfonylated. The arylsulfonyl chloride (e.g., 3-ethoxybenzenesulfonyl chloride) acts as the electrophilic sulfonating agent. The reaction is a redox process where the aryl sulfonyl group is transferred to the sulfite, which is simultaneously oxidized. This process is favored for its operational simplicity and high yields of the desired sodium aryl sulfinate salts. nih.govgoogle.com

Advanced and Novel Synthetic Strategies for Sodium Aryl Sulfinates

In recent years, significant progress has been made in developing more advanced and versatile methods for aryl sulfinate synthesis. These strategies often offer milder reaction conditions, broader substrate scope, and avoid the sometimes harsh conditions required for the preparation of arylsulfonyl chlorides.

SO₂ Insertion Reactions

A prominent modern approach involves the insertion of sulfur dioxide (SO₂) into a carbon-metal bond of an organometallic reagent. To circumvent the challenges of handling gaseous and toxic SO₂, stable and solid SO₂ surrogates have been developed. Among these, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) is the most widely used. nih.govresearchgate.net

A highly effective and general two-step protocol involves the generation of an aryl organometallic species—either an organolithium or a Grignard reagent—followed by trapping with an SO₂ surrogate. researchgate.net To synthesize this compound via this route, one would start with an appropriate aryl halide, such as 3-ethoxybromobenzene.

The aryl bromide is first treated with a metal, such as magnesium to form the Grignard reagent (3-ethoxyphenylmagnesium bromide) or with an organolithium reagent like n-butyllithium to form the corresponding aryllithium species via lithium-halogen exchange. This highly reactive intermediate is then treated with DABSO. The resulting sulfinate is then quenched with an aqueous solution of a sodium salt, such as sodium carbonate, to yield the final this compound. nih.govresearchgate.net This method is particularly valuable for its good to excellent yields across a wide range of aryl bromides, including those with electron-poor substituents which can be challenging to prepare via classical routes. researchgate.net

Table 2: Synthesis of Sodium Aryl Sulfinates via Organometallic Intermediates and DABSO

| Aryl Bromide | Organometallic Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Bromobenzene | PhMgBr | 1) Mg, THF; 2) DABSO; 3) aq. Na₂CO₃ | 86% | nih.gov |

| 4-Bromotoluene | 4-Me-C₆H₄MgBr | 1) Mg, THF; 2) DABSO; 3) aq. Na₂CO₃ | 94% | nih.gov |

| 4-Bromoanisole | 4-MeO-C₆H₄MgBr | 1) Mg, THF; 2) DABSO; 3) aq. Na₂CO₃ | 91% | nih.gov |

| 4-Bromobenzonitrile | 4-CN-C₆H₄Li | 1) n-BuLi, THF, -78°C; 2) DABSO; 3) aq. Na₂CO₃ | 91% | nih.gov |

The use of organosilanes as aryl precursors represents another advanced strategy. Arylsilanes are stable, often readily accessible, and can participate in catalytic processes to form sulfonyl compounds. In the context of sulfinate synthesis, arylsilanes are recognized as effective arylation reagents that can react with sulfur dioxide surrogates, like DABSO, to generate an arylsulfonyl source in situ. nih.gov

This transformation is typically mediated by a transition-metal catalyst, most notably palladium. nih.govnih.gov The general process involves the palladium-catalyzed reaction of an aryl halide or triflate with a silylating agent to form an arylsilane, or the use of a pre-formed arylsilane. The arylsilane can then undergo a palladium-catalyzed sulfonylation. In this step, an oxidative addition of the aryl halide to a Pd(0) complex occurs, followed by insertion of SO₂ (from a surrogate) into the aryl-palladium bond to form an arylsulfinyl-palladium intermediate. Subsequent steps lead to the formation of the sulfinate salt. While often used to generate sulfinates for immediate use in one-pot subsequent reactions (e.g., to form sulfones or sulfonamides), the sulfinate salt itself is the key intermediate formed from the organosilane precursor. nih.govnih.gov This methodology highlights the versatility of organosilanes in modern synthetic chemistry.

Photocatalytic Routes to Sulfinate Salts

The synthesis of aryl sulfinates, including this compound, has been significantly advanced through the advent of photocatalysis. These methods offer mild reaction conditions and unique reactivity patterns compared to traditional thermal methods.

Hydrogen Atom Transfer Photocatalysis

Hydrogen Atom Transfer (HAT) photocatalysis has emerged as a powerful tool for the functionalization of C-H bonds. nih.govuva.nl This strategy allows for the direct conversion of unactivated C(sp³)–H bonds into valuable chemical functionalities, including sulfinates. nih.govuva.nl While direct examples for the synthesis of this compound using this method are not prevalent in the reviewed literature, the general principle involves the photocatalytic generation of a radical species that can abstract a hydrogen atom from a suitable precursor. The resulting carbon-centered radical can then be trapped by a sulfur dioxide source to form the corresponding sulfinate.

Recent studies have demonstrated the successful C(sp³)–H sulfinylation of light hydrocarbons like isobutane, butane, and propane (B168953) with sulfur dioxide using HAT photocatalysis in flow systems. nih.govuva.nl This approach utilizes a photocatalyst to activate the hydrocarbon, generating a nucleophilic radical that reacts with SO₂ to produce the alkyl sulfinate. nih.gov This methodology highlights the potential for developing similar strategies for the synthesis of more complex aryl sulfinates.

The application of photoredox catalysis has also been explored for the cross-coupling of sulfinate salts with other organic molecules. For instance, Ni/photoredox dual catalysis enables the coupling of aryl sulfinate salts with aryl and heteroaryl halides to form sulfones at room temperature under base-free conditions. rsc.org Another example involves the use of an organic photoredox catalyst, such as eosin (B541160) Y, for the transition-metal-free synthesis of diaryl and alkyl aryl sulfones from arenediazonium salts and sodium sulfinates. nih.gov These methods, while focused on the subsequent reactions of sulfinates, underscore the compatibility of these salts with photocatalytic conditions.

Electrochemical Synthesis of Aryl Sulfinates

Electrochemical methods provide a green and efficient alternative for the synthesis of aryl sulfinates. nih.govsioc-journal.cnresearchgate.netacs.orgrsc.org These techniques often avoid the need for harsh reagents and offer high levels of control over the reaction.

A notable development is the nickel-electrocatalytic sulfinylation of aryl halides with sulfur dioxide. nih.gov This method allows for the conversion of aryl iodides and bromides into the corresponding aryl sulfinates using an inexpensive nickel catalyst at room temperature. nih.govresearchgate.net The process is scalable and exhibits broad substrate scope. nih.gov The resulting sulfinates can be further derivatized in a one-pot fashion to afford sulfonyl fluorides, sulfonamides, and sulfones. nih.govresearchgate.net

Metal-free electrochemical approaches have also been developed. For example, the electrochemical oxidative sulfonylation of phenols with sodium sulfinates can produce aryl sulfonyl esters. sioc-journal.cn Furthermore, the direct electrochemical synthesis of vinyl, alkyl, and allyl sulfones from sodium sulfinates and olefins has been reported, showcasing the versatility of electrochemistry in sulfone construction. researchgate.netacs.org

The following table summarizes key aspects of electrochemical synthesis of aryl sulfinates and their derivatives.

| Method | Starting Materials | Catalyst/Conditions | Products | Key Advantages | Citation |

| Nickel-Electrocatalytic Sulfinylation | Aryl Halides, SO₂ | Ni Catalyst, Room Temperature | Aryl Sulfinates | Inexpensive catalyst, mild conditions, scalable | nih.gov |

| Metal-Free Oxidative Sulfonylation | Phenols, Sodium Sulfinates | Electrochemical, Metal-Free | Aryl Sulfonyl Esters | Green protocol, good functional group tolerance | sioc-journal.cn |

| Electrochemical Conversion of Olefins | Sodium Sulfinates, Olefins | Undivided Cell, Graphite Electrodes | Vinyl, Alkyl, Allyl Sulfones | Avoids harmful oxidants and transition metals | researchgate.netacs.org |

Masked Sulfinate Precursors and In Situ Generation Strategies

To circumvent challenges associated with the handling and stability of sulfinate salts, strategies involving masked sulfinate precursors and their in situ generation have been developed. acs.orgnih.govrsc.org These approaches offer greater operational simplicity and tolerance to a wider range of reaction conditions.

One such strategy employs β-sulfinyl esters as masked aryl sulfinates. rsc.org These precursors can generate sulfones under transition-metal-free and non-oxidative conditions. rsc.org The proposed mechanism involves successive β-elimination, O-addition, sulfinate esterification, and another β-elimination. rsc.org

Another approach utilizes sodium 1-methyl 3-sulfinopropanoate (SMOPS) as a masked sulfinate reagent in copper-catalyzed reactions with aryl iodides to form masked (hetero)aryl sulfinates. acs.org A tert-butyl ester variant of SMOPS has also been developed for use with aryl bromide substrates. acs.org These masked sulfinates can be unmasked under basic conditions and functionalized in situ to produce a variety of sulfonyl-containing compounds. acs.org

The use of Rongalite (sodium hydroxymethylsulfinate) as a source of SO₂²⁻ offers an alternative route to generate sulfinates in situ from aryl electrophiles without the need for an external reducing agent. nih.gov A palladium-catalyzed C-H sulfination sequence using Rongalite has been reported to access aryl sulfonamides via an intermediate hydroxymethyl sulfone. nih.gov

The table below details different masked sulfinate precursors and their applications.

| Masked Precursor | Generation Method | Application | Key Features | Citation |

| β-Sulfinyl Esters | Thermal or Base-mediated elimination | Synthesis of Sulfones | Transition-metal-free, non-oxidative | rsc.org |

| Sodium 1-methyl 3-sulfinopropanoate (SMOPS) | Copper-catalyzed reaction with aryl halides | Synthesis of masked (hetero)aryl sulfinates | Mild, base-free conditions | acs.org |

| Sodium Hydroxymethylsulfinate (Rongalite) | Palladium-catalyzed C-H functionalization | Synthesis of Aryl Sulfonamides | In situ generation of SO₂²⁻ | nih.gov |

Synthetic Access via Sulfur Dioxide Surrogates (e.g., DABSO)

Handling gaseous sulfur dioxide can be challenging in a laboratory setting. To address this, stable, solid sulfur dioxide surrogates have been developed, with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) being a prominent example. nih.govrsc.orgresearchgate.netnih.gov

DABSO serves as a convenient, bench-stable source of SO₂ for the synthesis of aryl sulfinates. researchgate.netnih.gov A common method involves the reaction of in situ generated organometallic reagents (e.g., Grignard or organolithium reagents) from aryl bromides with DABSO, followed by an aqueous workup to yield the sodium aryl sulfinate. nih.govrsc.orgresearchgate.net This protocol is particularly effective for electron-poor aryl bromides. researchgate.net

The use of DABSO has also been instrumental in the development of transition metal-catalyzed reactions. tcichemicals.com For instance, palladium-catalyzed reactions of aryl boronic acids with DABSO provide a rapid and high-yielding route to the corresponding sulfinates, which can then be converted to sulfones and sulfonamides in a one-pot, two-step process. researchgate.net

The following table provides an overview of the use of DABSO in aryl sulfinate synthesis.

| Starting Material | Reagent | Intermediate | Product | Key Advantages | Citation |

| Aryl Bromides | Grignard or Organolithium Reagents, DABSO | Aryl Magnesium/Lithium Sulfinate | Sodium Aryl Sulfinate | Bench-stable SO₂ source, good for electron-poor substrates | nih.govrsc.orgresearchgate.net |

| Aryl Boronic Acids | DABSO, Pd Catalyst | Aryl Sulfinate | Sulfones, Sulfonamides | One-pot, two-step process, high-yielding | researchgate.net |

Chemical Reactivity and Transformations of Aryl Sulfinate Salts

Role as Nucleophilic Reagents

The sulfinate anion of sodium 3-ethoxybenzene-1-sulfinate is a potent nucleophile, owing to the lone pair of electrons on the sulfur atom. This nucleophilicity drives its participation in both substitution and addition reactions, enabling the formation of new carbon-sulfur bonds.

Substitution Reactions (e.g., SN2 pathways)

This compound readily engages in nucleophilic substitution reactions, particularly with alkyl halides, through an SN2 mechanism. In these reactions, the sulfinate anion displaces a halide ion from a primary or secondary alkyl halide, leading to the formation of a sulfone. The reaction proceeds via a backside attack on the electrophilic carbon atom of the alkyl halide, resulting in an inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.com

The general representation of this reaction is:

This compound + R-X → 3-ethoxyphenyl-R-sulfone + NaX

where R is an alkyl group and X is a halogen (e.g., Cl, Br, I).

The efficiency of this reaction is influenced by several factors, including the nature of the alkyl halide (primary > secondary >> tertiary), the leaving group ability of the halide (I > Br > Cl), and the reaction solvent. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are typically employed to enhance the nucleophilicity of the sulfinate anion. masterorganicchemistry.com

Table 1: Representative SN2 Reactions of Aryl Sulfinates with Alkyl Halides

| Aryl Sulfinate | Alkyl Halide | Product | Yield (%) | Reference |

| Sodium benzenesulfinate (B1229208) | Benzyl (B1604629) bromide | Benzyl phenyl sulfone | >95 | masterorganicchemistry.com |

| Sodium p-toluenesulfinate | Ethyl iodide | Ethyl p-tolyl sulfone | High | uci.edu |

| Sodium p-toluenesulfinate | Propargyl bromide | Propargyl p-tolyl sulfone | 85 | nih.gov |

This table presents representative examples of SN2 reactions involving aryl sulfinates, illustrating the general reactivity pattern expected for this compound.

Addition Reactions with Electrophiles

The nucleophilic character of this compound also allows it to participate in addition reactions with a variety of electrophiles, most notably α,β-unsaturated carbonyl compounds and alkynes.

In the case of Michael additions, the sulfinate anion adds to the β-carbon of an α,β-unsaturated system, such as an enone or an enoate. This reaction is a powerful method for the formation of β-sulfonyl carbonyl compounds. The reaction is typically carried out in the presence of a protic solvent or a Lewis acid to activate the electrophile. google.com

Addition to alkynes, particularly terminal alkynes, can also be achieved. These reactions can be catalyzed by various metal complexes or proceed under radical conditions, leading to the formation of vinyl sulfones. For instance, the BF3·OEt2-mediated reaction of sodium sulfinates with alkynes can produce β-keto sulfones. mdpi.com

Role as Electrophilic Reagents

While the primary role of aryl sulfinates is nucleophilic, they can exhibit electrophilic character under specific, often oxidative, conditions. This duality in reactivity is less common but synthetically valuable. For instance, in the presence of a strong acid or certain activating agents, the sulfinate moiety can be converted into a more electrophilic species capable of reacting with strong nucleophiles.

One example involves the reaction of sodium sulfinates with organometallic reagents, such as Grignard reagents or organolithiums. In these cases, the sulfinate can act as an electrophilic sulfur source, leading to the formation of sulfoxides. However, these reactions often compete with other pathways, and the outcome can be highly dependent on the reaction conditions and the nature of the organometallic reagent.

Role as Radical Precursors: Sulfonyl Radical Chemistry

A significant and widely exploited aspect of the reactivity of this compound is its ability to serve as a precursor to the 3-ethoxybenzenesulfonyl radical. These highly reactive intermediates are key participants in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Generation of Sulfonyl Radicals from Sulfinates

Sulfonyl radicals can be generated from this compound through several methods, primarily involving single-electron transfer (SET) processes. Common methods include:

Oxidative Methods: Treatment with chemical oxidants like ceric ammonium (B1175870) nitrate (B79036) (CAN), manganese(III) acetate, or through electrochemical oxidation can effectively generate sulfonyl radicals. rsc.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and mild method for generating sulfonyl radicals from sulfinate salts. researchgate.net In a typical system, a photocatalyst, upon excitation by light, oxidizes the sulfinate anion to the corresponding sulfonyl radical.

The general equation for the generation of the sulfonyl radical is:

3-EtO-C6H4SO2-Na+ --[Oxidant/Photocatalyst]--> 3-EtO-C6H4SO2• + Na+ + e-

Radical Cyclization Reactions

Once generated, the 3-ethoxybenzenesulfonyl radical can undergo a variety of transformations, with radical cyclization reactions being a particularly powerful application. In these reactions, the sulfonyl radical adds to an unsaturated bond (an alkene or alkyne) within the same molecule, initiating a cyclization cascade. This strategy allows for the construction of complex cyclic structures containing a sulfonyl group in a single step. mdpi.com

These cyclization reactions are highly valuable for the synthesis of heterocyclic compounds and carbocycles. The regioselectivity of the initial radical addition and the subsequent cyclization is often predictable based on the stability of the resulting radical intermediates. mdpi.com

Table 2: Examples of Sulfonyl Radical Cyclization Reactions

| Substrate | Radical Initiator | Product Type | Reference |

| o-(Allyloxy)arylaldehyde | AgNO3 | Dihydrobenzofuran | researchgate.net |

| 2-Alkynylthioanisole | Visible Light | Benzothiophene | mdpi.com |

| Alkene with tethered alkyne | Na2S2O8 | Sulfonylated heterocycle | mdpi.com |

This table provides examples of the types of cyclization reactions that can be achieved using sulfonyl radicals generated from sulfinate salts, which are analogous to the expected reactivity of this compound.

Cross-Coupling Reactions Involving Aryl Sulfinates

Aryl sulfinates are valuable partners in a wide array of cross-coupling reactions, providing a stable and accessible source of aryl groups. These reactions can be catalyzed by transition metals or proceed under metal-free or electrochemical conditions.

Palladium catalysis is a cornerstone of modern organic synthesis, and desulfinative cross-coupling reactions of aryl sulfinates have emerged as a powerful tool for the formation of various chemical bonds. In these reactions, the aryl sulfinate transfers its aryl group to another molecule, accompanied by the extrusion of sulfur dioxide (SO₂).

C-C Bond Formation: The desulfinative Suzuki-Miyaura-type coupling of aryl sulfinates with aryl halides or triflates is a well-established method for the synthesis of biaryls. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. For instance, sodium 4-methylbenzenesulfinate (B2793641) couples with 1-bromo-4-fluorobenzene (B142099) at 150 °C using a Pd(OAc)₂/PCy₃ catalytic system to afford the corresponding biaryl in high yield acs.org. The reaction mechanism generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the aryl sulfinate, and subsequent reductive elimination of the biaryl product with extrusion of SO₂ acs.orgnih.gov. Desulfinative couplings have also been reported for the synthesis of diarylmethanes from benzyl chlorides acs.orgnih.gov and for the arylation of heteroaromatics acs.org.

C-N Bond Formation: Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, can also utilize sulfinamide derivatives. While not a direct coupling of the sulfinate salt, these reactions highlight the versatility of sulfur-based functional groups in C-N bond formation organic-chemistry.orgyoutube.com. The development of methods for the direct coupling of aryl sulfinates with amines is an area of ongoing research.

C-S and C-O Bond Formation: While less common, palladium-catalyzed desulfinative couplings can also be envisioned for the formation of C-S and C-O bonds, though these are more frequently achieved using copper catalysis. The general reactivity pattern of aryl sulfinates suggests that with the appropriate choice of catalyst and reaction partners, such transformations could be developed.

Table 2: Palladium-Catalyzed Desulfinative C-C Cross-Coupling of Aryl Sulfinates with Aryl Bromides Data for analogous aryl sulfinates.

| Aryl Sulfinate | Aryl Bromide | Catalyst/Ligand | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Sodium 4-methylbenzenesulfinate | 1-Bromo-4-fluorobenzene | Pd(OAc)₂/PCy₃ | K₂CO₃ | 4-Fluoro-4'-methylbiphenyl | 92 | acs.org |

| Sodium benzenesulfinate | 4-Bromoanisole | Pd(OAc)₂/dppf | K₂CO₃ | 4-Methoxybiphenyl | 85 | researchgate.net |

| Sodium 2-thiophenefluorosulfinate | 4-Bromotoluene | PdCl₂(PPh₃)₂ | - | 2-(p-Tolyl)thiophene | 90 | psu.edu |

Given its electronic properties, this compound is expected to be a competent coupling partner in these palladium-catalyzed reactions. The electron-donating nature of the ethoxy group may facilitate the transmetalation step, potentially leading to efficient cross-coupling.

Copper-catalyzed cross-coupling reactions offer a cost-effective alternative to palladium-based systems and are particularly effective for C-O and C-S bond formation.

C-O Bond Formation: The copper-catalyzed O-arylation of phenols with aryl halides (Ullmann condensation) is a classic transformation. More contemporary methods utilize catalytic amounts of copper salts, often in the presence of a ligand. While direct coupling of aryl sulfinates with phenols is not as extensively documented, related transformations provide insight. For instance, masked aryl sulfinates have been synthesized via copper-catalyzed coupling of aryl halides with a sulfinate surrogate acs.orgnih.gov. The reverse reaction, the arylation of phenols, is well-established, and it is plausible that aryl sulfinates could serve as the aryl source under appropriate conditions rsc.orgnih.govnih.govsigmaaldrich.com.

C-N Bond Formation: Copper catalysis has been successfully applied to the N-arylation of sulfonamides with aryl halides, providing a direct route to important pharmaceutical building blocks. These reactions often use a copper salt in combination with a suitable ligand.

Table 3: Copper-Catalyzed O-Arylation of Phenols with Aryl Halides Illustrative examples of relevant C-O bond formation.

| Phenol | Aryl Halide | Catalyst/Ligand | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,6-Dimethylphenol | 2-Iodotoluene | CuI/Picolinic acid | K₃PO₄ | 2,6-Dimethyl-2'-methyldiphenyl ether | 81 | nih.gov |

| Phenol | 1-Iodo-4-nitrobenzene | CuI/1,10-Phenanthroline | Cs₂CO₃ | 4-Nitrodiphenyl ether | 95 | rsc.org |

This compound would likely be a viable arylating agent in copper-catalyzed C-O and C-N coupling reactions, analogous to other arylating agents like aryl halides and boronic acids.

The development of cross-coupling reactions that avoid the use of transition metals is a significant goal in green chemistry. Aryl sulfinates have been shown to participate in such transformations. A notable example is the desulfinative cross-coupling of heteroaryl sulfinates with Grignard reagents nih.govcas.cn. This reaction proceeds under mild, metal-free conditions to form C-C bonds. The reaction of sodium 5-(trifluoromethyl)pyridine-2-sulfinate with phenylmagnesium bromide, for instance, yields the corresponding phenylpyridine derivative in high yield cas.cn.

Table 4: Transition-Metal-Free Desulfinative Cross-Coupling of Aryl Sulfinates with Grignard Reagents Data for analogous aryl sulfinates.

| Aryl Sulfinate | Grignard Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium 5-(trifluoromethyl)pyridine-2-sulfinate | Phenylmagnesium bromide | 2-Phenyl-5-(trifluoromethyl)pyridine | 93 | cas.cn |

| Sodium 5-(trifluoromethyl)pyridine-2-sulfinate | 4-Methoxyphenylmagnesium bromide | 2-(4-Methoxyphenyl)-5-(trifluoromethyl)pyridine | 85 | cas.cn |

Based on these precedents, this compound could potentially undergo cross-coupling with various Grignard reagents under transition-metal-free conditions to afford the corresponding 1-alkoxy-3-arylbenzenes.

Electrochemical methods offer a sustainable approach to cross-coupling reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. Aryl sulfinates can be employed in electrochemical C-S and C-O bond-forming reactions. For example, the electrochemical oxidative cross-coupling of sodium arenesulfinates with thiophenols and phenols has been demonstrated to produce thiosulfonates and sulfonate esters, respectively. These reactions can proceed under mild, oxidant- and metal-free conditions, with iodide acting as a redox mediator rsc.orgthieme-connect.denih.govnih.govacs.org.

Table 5: Electrochemical Oxidative Cross-Coupling of Sodium Arenesulfinates Data for analogous aryl sulfinates.

| Arenesulfinate | Coupling Partner | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium p-toluenesulfinate | Thiophenol | Thiosulfonate | 92 | rsc.org |

| Sodium benzenesulfinate | Phenol | Sulfonate Ester | 85 | rsc.org |

It is anticipated that this compound would be a suitable substrate for such electrochemical transformations, allowing for the formation of C-S and C-O bonds through an environmentally benign process.

Transition Metal-Catalyzed Cross-Couplings

Umpolung Reactivity in Aryl Sulfinate Transformations

The concept of "umpolung," or the reversal of polarity, introduces a powerful strategy in organic synthesis, allowing for the formation of bonds that are otherwise challenging to construct. In the context of aryl sulfinate salts, such as this compound, this reactivity paradigm allows the sulfur center, which typically behaves as an electrophile, to function as a nucleophile. researchgate.net

Traditionally, the sulfur atom in sulfinate derivatives is electron-deficient and thus electrophilic. However, under specific reaction conditions, the polarity can be inverted. This is exemplified in reactions where the sulfinate salt attacks an electrophilic carbon, showcasing its nucleophilic character. researchgate.net For instance, the Mannich-type synthesis of formamides illustrates the nucleophilicity of sulfinates. researchgate.net

While the literature primarily uses model compounds like sodium p-toluenesulfinate to demonstrate this principle, the reactivity is generally applicable to a broad range of aryl sulfinates, including this compound. The core of this umpolung reactivity lies in the ability of the sulfinate anion to act as a nucleophile, attacking electrophilic centers. acs.org This contrasts with its more common role as a precursor to electrophilic sulfonylating agents or as a leaving group.

One study developed an experiment for upper-division undergraduate students to demonstrate this concept by starting with a simple alkyl sulfinate. The students performed a polarity inversion through a Grignard-based sulfoxide synthesis and a Mannich-type formamide (B127407) synthesis, providing a practical illustration of umpolung. researchgate.net Although this example uses alkyl sulfinates, the principle of reversing the typical electrophilic nature of the sulfur atom is the key takeaway for aryl sulfinates as well.

Decarboxylative Transformations Involving Sulfinate Moieties

Decarboxylative cross-coupling reactions have become a significant area of research in organic synthesis, offering methods to form carbon-carbon and carbon-heteroatom bonds using carboxylic acids as stable and readily available starting materials. researchgate.net Aryl sulfinates, including this compound, are valuable partners in these transformations, often serving as a source of a sulfonyl group that can be incorporated into a target molecule following the extrusion of carbon dioxide from the coupling partner.

These reactions can be promoted through various means, including photoredox catalysis and transition-metal catalysis. The general scheme involves the generation of a radical from a carboxylic acid via decarboxylation, which then reacts with the sulfinate salt.

A notable application is the synthesis of sulfones. For example, vinyl sulfones can be synthesized through the tandem cross-decarboxylative coupling of aryl, heteroaryl, or alkyl sulfinates with substituted cinnamic acids. rsc.org Similarly, photocatalytic methods have been developed for the decarboxylative sulfonylation of carboxylic acids to produce various sulfones. researchgate.net

Another significant transformation is the direct decarboxylative sulfinylation, which provides access to sulfoxides from carboxylic acids and sulfinates. This metal-free, visible-light-induced reaction is enabled by acridine (B1665455) photocatalysis. nih.gov The process involves the in situ conversion of sulfinates to sulfinyl sulfones, which then react with alkyl radicals generated from the decarboxylation of carboxylic acids. nih.gov A key finding is the kinetic preference for the formation of sulfoxides over the thermodynamically more stable sulfones. nih.gov

The scope of these decarboxylative reactions is broad, with various functional groups being well-tolerated on both the carboxylic acid and the sulfinate salt. This allows for the synthesis of structurally diverse molecules. For instance, a photocatalytic decarboxylative amidosulfonation has been developed to directly transform carboxylic acids into sulfonamides in a one-step, three-component reaction. nih.gov

Below are tables summarizing key research findings in decarboxylative transformations involving sulfinates.

Table 1: Examples of Decarboxylative Coupling Reactions with Aryl Sulfinates

| Coupling Partner 1 (Carboxylic Acid Derivative) | Coupling Partner 2 (Sulfinate) | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Cinnamic Acids | Sodium Arenesulfinates | Mn(OAc)₂ / DMSO, 110 °C | Vinyl Sulfones | Good | rsc.org |

| Aliphatic Carboxylic Acids | Sodium Sulfinates | 4CzIPN / CuCl | Alkyl Amines (via subsequent C-N coupling) | Moderate to Good | researchgate.net |

| Alkyl Carboxylic Acids | Sodium Sulfinates | Acridine photocatalyst / p-bromobenzoyl chloride | Sulfoxides | Good | nih.gov |

| Carboxylic Acids | N-Sulfonyl-O-benzoylhydroxylamines / DABSO | Acridine photocatalyst / Cu catalyst | Sulfonamides | Good | nih.gov |

Table 2: Substrate Scope in Direct Decarboxylative Sulfinylation nih.gov

| Carboxylic Acid | Sulfinate | Product | Yield (%) |

| 4-Phenylbutanoic acid | Sodium p-toluenesulfinate | 1-(Phenethylsulfonyl)-4-methylbenzene | 78 |

| 2-(4-Chlorophenyl)acetic acid | Sodium p-toluenesulfinate | 1-((4-Chlorobenzyl)sulfonyl)-4-methylbenzene | 75 |

| Cyclohexanecarboxylic acid | Sodium p-toluenesulfinate | Cyclohexyl(p-tolyl)sulfane dioxide | 82 |

| Adamantane-1-carboxylic acid | Sodium p-toluenesulfinate | 1-(Adamantylsulfonyl)-4-methylbenzene | 71 |

Mechanistic Investigations of Aryl Sulfinate Reactions

Radical Pathway Elucidation

Reactions involving radical intermediates are a significant aspect of aryl sulfinate chemistry. These pathways typically involve the formation of a highly reactive sulfonyl radical, which can then participate in a variety of transformations.

Sodium sulfinates are versatile precursors for the generation of sulfonyl radicals (RSO₂•). researchgate.net This is commonly achieved through single-electron transfer (SET) processes, which can be initiated by chemical oxidants, electrochemical methods, or photoredox catalysis. researchgate.netcam.ac.uk For instance, visible-light-induced photoredox catalysis has emerged as a mild and efficient method for generating sulfonyl radicals from sodium sulfinates. cam.ac.uk

Once generated, the 3-ethoxybenzenesulfonyl radical can undergo various reactions, most notably addition to carbon-carbon multiple bonds. The reactivity and stability of the sulfonyl radical are influenced by the substituents on the aromatic ring. The electron-donating ethoxy group at the meta position is expected to have a modest electronic influence on the radical center. These radicals are key intermediates in the synthesis of a wide range of sulfur-containing compounds, including sulfones, sulfonamides, and sulfonates. researchgate.netrsc.org The general scheme for the generation of a sulfonyl radical from a sodium aryl sulfinate is depicted below:

Scheme 1: General Generation of an Aryl Sulfonyl Radical

ArSO₂Na → [Oxidant/Catalyst] → ArSO₂• + Na⁺

The subsequent reactions of the sulfonyl radical are diverse. It can add to alkenes and alkynes, participate in atom transfer reactions, or be involved in cascade cyclizations to form complex molecular architectures. researchgate.net

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the direct detection and characterization of paramagnetic species, including free radicals. bruker.comrsc.org In the context of aryl sulfinate reactions, EPR spectroscopy can be used to observe the formation of sulfonyl radicals, providing direct evidence for a radical pathway.

The table below shows typical g-values and hyperfine coupling constants for related sulfur-centered radicals, which can serve as a reference for what might be expected for the 3-ethoxybenzenesulfonyl radical.

| Radical Species | g-value | Hyperfine Coupling (a) |

| Phenylsulfonyl radical (PhSO₂•) | ~2.005 | a(³³S) ≈ 9.5 G |

| Alkylsulfonyl radical (RSO₂•) | ~2.005 | a(Hβ) ≈ 12 G |

| Thiyl radical (RS•) | ~2.025 | Varies with R |

Note: The data presented are generalized from typical values for these classes of radicals and may vary based on the specific substituents and experimental conditions.

Radical trapping experiments are a common method used to indirectly detect the presence of transient radical intermediates. This involves the use of a "radical trap," a molecule that reacts rapidly with the radical to form a stable, detectable adduct. researchgate.net (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a widely used radical trap due to its high reactivity towards carbon-centered and other radicals, and its own persistence as a radical allows for easy monitoring. nih.govwhiterose.ac.uk

In a reaction suspected of proceeding through a radical mechanism, the addition of TEMPO would lead to the formation of a TEMPO-adduct with the intermediate radical. The identification of this adduct, for example, TEMPO-SO₂Ar, provides strong evidence for the intermediacy of the ArSO₂• radical. researchgate.netresearchgate.net Such experiments have been crucial in confirming radical pathways in various reactions involving sodium sulfinates. researchgate.net

Scheme 2: Radical Trapping by TEMPO

ArSO₂• + TEMPO → ArSO₂-TEMPO

The suppression of the desired product formation in the presence of radical scavengers like TEMPO or butylated hydroxytoluene (BHT) is also a strong indicator of a radical mechanism. researchgate.net

Polar Mechanism Analysis

In addition to radical pathways, sodium aryl sulfinates can also react through polar mechanisms, where the sulfinate anion acts as a nucleophile or is activated to react with electrophiles.

The sulfinate anion (ArSO₂⁻) is a soft nucleophile, with the major nucleophilic character residing on the sulfur atom. rsc.orgstackexchange.com This allows it to participate in nucleophilic substitution and addition reactions. For example, sodium benzenesulfinate (B1229208) is known to displace halides from alkyl halides to form sulfones. stackexchange.com It is expected that Sodium 3-ethoxybenzene-1-sulfinate would react similarly.

Table 1: Examples of Nucleophilic Reactions of Aryl Sulfinates

| Reaction Type | Substrate | Product | Reference |

| Nucleophilic Substitution | Alkyl Halide (R-X) | Alkyl Aryl Sulfone (ArSO₂-R) | stackexchange.com |

| Michael Addition | α,β-Unsaturated Carbonyl | β-Sulfonyl Carbonyl | rsc.org |

| Ring Opening | Epoxide | β-Hydroxy Sulfone | rsc.org |

The ethoxy group at the meta-position is not expected to significantly alter the nucleophilicity of the sulfur atom compared to unsubstituted sodium benzenesulfinate. The reaction rates and yields would likely be comparable in many cases.

While the sulfinate anion is nucleophilic, the sulfur atom can also be rendered electrophilic. This is typically achieved by converting the sulfinate into a better leaving group or by using a Lewis acid to activate the substrate. For instance, in the presence of a strong acid, a sulfinic acid is formed, which can then be protonated and lose water to form a sulfinyl cation (ArSO⁺), a potent electrophile.

Another pathway involves the reaction of aryl sulfinates with electrophilic reagents to form an intermediate that is then susceptible to nucleophilic attack. For example, reaction with an acid chloride can form a mixed anhydride, which can then be attacked by a nucleophile. nih.gov Research on 4'-substituted benzenesulphenanilides has shown that in the presence of a Lewis acid like boron trifluoride, the sulfur atom is activated, facilitating the addition to alkynes. rsc.org This electrophilic activation allows the aryl sulfinate moiety to be incorporated into molecules via attack by various nucleophiles.

Transition Metal-Mediated Mechanistic Cycles

Transition metals, especially palladium, play a pivotal role in activating aryl sulfinates for cross-coupling reactions. acs.orgnih.govacs.org The generally accepted mechanism for the desulfinative cross-coupling of an aryl sulfinate with an aryl halide involves a Pd(0)/Pd(II) catalytic cycle. This cycle typically consists of three key steps: oxidative addition, transmetalation, and reductive elimination. acs.org

Oxidative Addition / Reductive Elimination Sequences

The catalytic cycle is initiated by the oxidative addition of an aryl halide (Ar-X) to a low-valent transition metal center, typically Pd(0). acs.orgberkeley.edu This step, which is often fast and not rate-limiting, forms a Pd(II) intermediate. acs.org For instance, in palladium-catalyzed desulfinative cross-coupling reactions, the oxidative addition of an aryl bromide to the Pd(0) species is a foundational step. acs.orgnih.gov Studies have shown that monomeric, three-coordinate arylpalladium(II) halide complexes can be isolated and observed to undergo the reverse reaction, reductive elimination , to release the aryl halide. nih.gov The thermodynamics of this equilibrium can be influenced by the nature of the halide, with the reductive elimination of aryl chloride being the most thermodynamically favored, while the elimination of aryl iodide is the least favored. nih.gov

Following transmetalation with the sulfinate salt, a putative palladium sulfinate intermediate is formed. acs.org The final step to regenerate the Pd(0) catalyst and form the biaryl product is reductive elimination. acs.org The electronic properties of the ligands and the groups involved in the elimination significantly affect the rate of this step. For arylpalladium cyanide complexes, it has been shown that aryl ligands with electron-donating groups accelerate reductive elimination compared to those with electron-withdrawing groups. nih.gov This principle can be extended to other reductive elimination processes from palladium(II) complexes. acs.org In some systems, oxidation of the metal center in the post-transmetalation intermediate can significantly lower the activation barrier for reductive elimination, a process termed oxidatively induced reductive elimination (ORE). acs.org

Ligand Coupling Mechanisms

Ligands coordinated to the metal center are critical, influencing solubility, stability, and the rates of the elementary steps in the catalytic cycle. nih.govnih.gov In palladium-catalyzed cross-couplings of aryl sulfinates, phosphine (B1218219) ligands are commonly employed. acs.org For example, the use of a bidentate phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf) was found to be crucial for achieving good yields in the desulfinylative cross-coupling of aryl sulfinates with aryl bromides. acs.org

The coordination mode of the sulfinate itself is also a key aspect. Unlike carboxylates, metal sulfinate complexes can bind through sulfur, oxygen, or in a bidentate (κ²-N,O) mode, particularly with heterocyclic sulfinates like pyridine-2-sulfinate. acs.org This coordination can influence the stability of intermediates and the subsequent reaction steps. For certain alkyl sulfinates, it is proposed that a kinetically formed sulfurane intermediate, where the ligands are pre-organized for coupling, facilitates the reaction. nih.gov

Transmetalation Studies

Transmetalation involves the transfer of the aryl group from the sulfinate salt to the arylpalladium(II) halide complex, displacing the halide. This step is crucial as it forms the key intermediate that precedes reductive elimination. Detailed kinetic and structural analyses have been performed to understand this process. acs.org

A significant finding from studies on palladium-catalyzed desulfinative cross-coupling is that the turnover-limiting step can depend on the nature of the sulfinate reagent. acs.orgnih.gov For carbocyclic aryl sulfinates, such as sodium 4-methylbenzenesulfinate (B2793641) (a close analog of this compound), transmetalation is the turnover-limiting step. acs.orgnih.gov In this case, the aryl bromide oxidative addition complex is the catalyst resting state. Conversely, for heterocyclic pyridine-2-sulfinates, a chelated Pd(II) sulfinate complex formed after transmetalation is the resting-state intermediate, and the subsequent loss of SO₂ is turnover-limiting. acs.orgnih.gov

The rate of transmetalation can also be influenced by additives. For example, the presence of potassium carbonate provides a dual benefit: the carbonate removes free sulfur dioxide, and the potassium cation appears to accelerate the transmetalation step. nih.gov

Substrate and Reagent Structure-Reactivity Relationships

The electronic and steric properties of both the aryl sulfinate and the coupling partner significantly impact reaction outcomes. In transition-metal-free cross-coupling reactions with Grignard reagents, heteroaryl sulfinates demonstrated much higher reactivity compared to corresponding heteroaryl thiols and methyl sulfides. cas.cn

In nickel/photoredox dual-catalyzed couplings, a wide variety of aryl bromides bearing both electron-donating and electron-withdrawing groups can be successfully coupled with sodium sulfinates. nih.gov The position of the substituent on the aryl ring (ortho, meta, or para) was found to have only a minor effect on the reaction efficiency. nih.gov Similarly, in a nickel/organoboron-catalyzed system, sodium aryl sulfinates with both electron-donating and electron-withdrawing groups were shown to be effective coupling partners. mdpi.com

The following table presents data from a study on the nickel/organoboron-catalyzed coupling of various aryl bromides with sodium benzenesulfinate, illustrating the tolerance for different functional groups on the aryl bromide. mdpi.com

| Entry | Aryl Bromide Substrate | Product | Yield (%) |

| 1 | 4-bromobenzonitrile | 4-(phenylsulfonyl)benzonitrile | 81 |

| 2 | 1-bromo-4-nitrobenzene | 1-nitro-4-(phenylsulfonyl)benzene | 73 |

| 3 | 1-bromo-4-(methylsulfonyl)benzene | 1-(methylsulfonyl)-4-(phenylsulfonyl)benzene | 45 |

| 4 | 5-bromoisobenzofuran-1(3H)-one | 5-(phenylsulfonyl)isobenzofuran-1(3H)-one | 50 |

| 5 | methyl 2-iodobenzoate | methyl 2-(phenylsulfonyl)benzoate | 64 |

| Aryl iodide was used for this entry. |

This demonstrates the broad applicability of sulfinate coupling reactions across a range of substrates with varied electronic properties.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. youtube.comyoutube.com A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. youtube.com

In the context of aryl sulfinate reactions, KIE studies can provide definitive evidence for the proposed mechanisms. For palladium-catalyzed cross-couplings involving carbocyclic aryl sulfinates like this compound, the turnover-limiting step has been identified as transmetalation. acs.orgnih.gov A KIE study involving isotopic labeling of the aryl sulfinate could potentially confirm the involvement of the sulfinate in this slow step. However, since the C-S bond is not typically broken during transmetalation (rather, the sodium cation is exchanged for the palladium complex), a significant primary KIE would not be expected at the aryl ring carbons unless C-S bond cleavage becomes partially rate-limiting.

More relevant are KIE studies on related reactions like aromatic sulfonation. In the sulfonation of benzene (B151609) with sulfur trioxide, a small primary KIE (kH/kD ≈ 1.1-1.3) was observed. rsc.org This indicates that the C-H (or C-D) bond-breaking step, which re-aromatizes the ring, is partially rate-determining. rsc.orgstackexchange.com While mechanistically different from desulfinative cross-coupling, this illustrates how KIE can pinpoint the slowest step in a multi-step aromatic reaction.

In enzymatic reactions involving the formation of sulfonium (B1226848) centers, KIEs have been used to define transition state structures. For S-adenosylmethionine synthetase, which catalyzes the reaction of methionine and ATP, isotope effects were interpreted in terms of an SN2-like transition state. nih.gov Such studies, while in a biological context, highlight the precision of KIE in mapping reaction coordinates involving sulfur-containing functional groups.

Spectroscopic and Structural Characterization in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a complete map of the hydrogen and carbon atoms within the Sodium 3-ethoxybenzene-1-sulfinate molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the ethoxy group's protons. The aromatic protons on the benzene (B151609) ring will appear as a complex multiplet pattern due to their different chemical environments and spin-spin coupling. The protons of the ethoxy group will present as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, a characteristic pattern for an ethyl group.

The ¹³C NMR spectrum will display unique resonances for each carbon atom in a distinct chemical environment. This includes the carbons of the benzene ring, with the carbon atom directly bonded to the sulfinate group and the one bonded to the ethoxy group showing characteristic downfield shifts. The two carbons of the ethoxy group will also have distinct chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.8 | 110 - 130 |

| Aromatic C-SO₂Na | - | 145 - 155 |

| Aromatic C-OCH₂CH₃ | - | 158 - 162 |

| -OCH₂CH₃ | 4.0 - 4.2 (quartet) | 63 - 65 |

| -OCH₂CH₃ | 1.3 - 1.5 (triplet) | 14 - 16 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

A COSY spectrum would show correlations between coupled protons, for instance, confirming the coupling between the methyl and methylene protons of the ethoxy group and between adjacent aromatic protons. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and provide a fingerprint of the functional groups present. For this compound, key vibrational bands would include:

S=O Stretching: The sulfinate group will exhibit strong, characteristic stretching vibrations for the S=O bond, typically in the range of 1000-1100 cm⁻¹.

C-O Stretching: The ether linkage of the ethoxy group will show strong C-O stretching bands.

Aromatic C-H and C=C Stretching: The benzene ring will have characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretching: The methyl and methylene groups will show C-H stretching vibrations in the 2850-2980 cm⁻¹ range.

X-ray Crystallography for Solid-State Structure Determination

The exact geometry of the sulfinate group.

The conformation of the ethoxy group relative to the benzene ring.

The coordination environment of the sodium cation and its interactions with the sulfinate oxygen atoms and potentially water molecules of crystallization.

Intermolecular interactions, such as π-stacking or hydrogen bonding, that dictate the crystal packing.

As of now, publicly available crystallographic data for this specific compound is not widespread, highlighting an area for future research.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the substituted benzene ring. The ethoxy and sulfinate groups act as auxochromes, modifying the absorption maxima (λ_max) and molar absorptivity of the benzene chromophore. Typically, π → π* transitions of the aromatic system will be observed.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide a very accurate mass measurement, allowing for the determination of the molecular formula.

The mass spectrum of this compound would show the molecular ion peak corresponding to the intact molecule. However, due to its ionic nature, it is more likely to be observed as the [M-Na]⁻ ion in negative ion mode or [M+H]⁺ in positive ion mode after protonation. The fragmentation pattern would provide further structural information, with common fragmentation pathways including the loss of the ethoxy group or the SO₂ group.

Theoretical and Computational Studies of Aryl Sulfinate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by calculating the electron density. For aryl sulfinates, DFT calculations are instrumental in elucidating various aspects of their chemical nature.

Electronic Structure Analysis (e.g., HOMO/LUMO, Charge Distribution)

The electronic landscape of a molecule is critical to understanding its reactivity. DFT calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an aryl sulfinate like 3-ethoxybenzenesulfinate, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, indicating its potential to act as an electron donor. The LUMO is often a σ*-orbital associated with the C-S or S-O bonds, suggesting susceptibility to nucleophilic attack at the sulfur atom.

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. researchgate.net A smaller gap generally implies higher reactivity. The introduction of an ethoxy group at the meta position of the benzene ring influences the electronic distribution through inductive and resonance effects, which can be precisely quantified by DFT.

Natural Bond Orbital (NBO) analysis, a common component of DFT studies, provides a detailed picture of charge distribution. researchgate.net In sodium 3-ethoxybenzene-1-sulfinate, the negative charge is expected to be localized primarily on the oxygen atoms of the sulfinate group, with the sodium ion electrostatically associated. The sulfur atom, being more electronegative than carbon but less so than oxygen, will carry a partial positive charge, making it an electrophilic center.

Table 1: Representative DFT-Calculated Electronic Properties for an Aryl Sulfinate Anion

| Property | Calculated Value (Arbitrary Units) | Description |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital, related to the ionization potential. |

| LUMO Energy | +1.5 eV | Energy of the lowest unoccupied molecular orbital, related to the electron affinity. |

| HOMO-LUMO Gap | 7.7 eV | Indicates kinetic stability and chemical reactivity. |

| Mulliken Charge on S | +1.2 | The partial positive charge on the sulfur atom, indicating its electrophilic character. |

| Mulliken Charge on O | -0.8 per atom | The partial negative charge on the oxygen atoms, indicating their nucleophilic character. |

Note: These values are illustrative and would be specific to the chosen DFT functional and basis set.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule dictates its interactions with other molecules. For 3-ethoxybenzene-1-sulfinate, conformational analysis focuses on the rotation around the C-O and C-S bonds. DFT calculations can map the potential energy surface as a function of these dihedral angles, identifying the most stable (lowest energy) conformers. nobelprize.orglibretexts.orgyoutube.comlibretexts.org

Reaction Mechanism Pathway Calculations and Transition State Analysis

DFT is a powerful tool for mapping the energetic profile of a chemical reaction, from reactants to products, via transition states. rsc.orgnih.govresearchgate.net For aryl sulfinates, this is crucial for understanding their participation in various organic transformations, such as cross-coupling reactions and nucleophilic substitutions. acs.orgtandfonline.com

Calculations can determine the activation energy barriers for different proposed reaction pathways, allowing chemists to predict the most likely mechanism. researchgate.net For instance, in a palladium-catalyzed cross-coupling reaction, DFT can model the oxidative addition, transmetalation, and reductive elimination steps, identifying the rate-determining step. acs.org Studies on related sulfinates have shown that intramolecular homolytic substitution can proceed through hypervalent intermediates with calculated energy barriers of 45–68 kJ mol⁻¹. rsc.orgnih.gov

Prediction of Spectroscopic Parameters

DFT calculations can predict various spectroscopic properties with a high degree of accuracy, aiding in the structural elucidation of newly synthesized compounds. nih.gov For this compound, one could predict:

¹³C and ¹H NMR Chemical Shifts: By calculating the magnetic shielding tensors of each nucleus. rsc.org

Infrared (IR) Vibrational Frequencies: By calculating the second derivatives of the energy with respect to atomic displacements. This helps in assigning the characteristic stretching frequencies for the S=O, C-S, and C-O-C bonds.

UV-Vis Absorption Spectra: Through time-dependent DFT (TD-DFT), which calculates the energies of electronic transitions. researchgate.net

Table 2: Hypothetical DFT-Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value (DFT) | Experimental Value (Hypothetical) |

| ¹³C NMR (ipso-C) | 145 ppm | 148 ppm |

| ¹³C NMR (C-O) | 158 ppm | 160 ppm |

| IR S=O Stretch | 1050 cm⁻¹ | 1045 cm⁻¹ |

| UV-Vis λmax | 265 nm | 268 nm |

Note: These are representative values. The accuracy of prediction depends on the level of theory and basis set used.

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. rsc.org An MD simulation of this compound in a solvent like water would reveal:

Solvation Structure: How water molecules arrange around the sulfinate anion and the sodium cation. researchgate.netuni-ulm.de

Ion Pairing: The dynamics of the association and dissociation of the sodium and sulfinate ions. youtube.com

Conformational Dynamics: The transitions between different rotational conformers in solution.

Transport Properties: Such as the diffusion coefficient, which is important for understanding its behavior in solution-phase reactions.

MD simulations on related surfactant molecules like sodium dodecyl benzene sulfonate have provided insights into their aggregation and interfacial behavior. acs.org

Quantitative Structure-Activity Relationships (QSAR) for Reactivity Prediction

QSAR is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govnih.govresearchgate.net For a series of substituted aryl sulfinates, a QSAR model could be developed to predict their reactivity in a specific reaction, for example, as nucleophiles in a cross-coupling reaction.

The model would use various molecular descriptors calculated from the chemical structure, such as:

Electronic Descriptors: Hammett constants (σ), which quantify the electron-donating or -withdrawing nature of substituents. wikipedia.org

Steric Descriptors: Such as Taft steric parameters or calculated van der Waals volumes.

Topological Descriptors: Which describe the connectivity of atoms in the molecule.

By correlating these descriptors with experimentally measured reaction rates or yields for a training set of compounds, a predictive model can be built. This model could then be used to predict the reactivity of new, untested aryl sulfinates like this compound, guiding synthetic efforts towards more efficient reactions.

Orbital Interaction Analysis and Bonding Theories

The reactivity and stability of aryl sulfinates are governed by the nature of the orbitals and the bonding within the sulfinate group (-SO₂⁻) and its interaction with the aryl system.

Molecular Orbital (MO) Theory: The sulfinate anion is characterized by a sulfur atom in an intermediate oxidation state with a lone pair of electrons and two oxygen atoms. The bonding can be described by a combination of sigma (σ) and pi (π) interactions. The highest occupied molecular orbital (HOMO) is typically localized on the sulfur atom and the oxygen atoms, specifically the sulfur lone pair, making it nucleophilic. The lowest unoccupied molecular orbital (LUMO) is often associated with the π* orbitals of the aryl ring and the S-O bonds.

Frontier Molecular Orbital (FMO) Theory: FMO theory is crucial for understanding the reactivity of aryl sulfinates. The energy and localization of the HOMO and LUMO dictate how the molecule interacts with electrophiles and nucleophiles.

Nucleophilic Attack: In many reactions, the aryl sulfinate acts as a sulfur-centered nucleophile. The HOMO, with significant character on the sulfur lone pair, interacts with the LUMO of an electrophile. The ethoxy group at the meta position in this compound influences the energy and electron density distribution of the HOMO through inductive and resonance effects, thereby modulating its nucleophilicity.

Electrophilic Attack: While less common, the sulfinate can be attacked by strong nucleophiles. The LUMO of the aryl sulfinate would be the acceptor orbital in such interactions.

Electron Donor-Acceptor (EDA) Complexes: Aryl sulfinates can form electron donor-acceptor (EDA) complexes with certain reaction partners. For instance, studies on sulfinate-nitroarene systems have shown the formation of EDA complexes, confirmed by UV-vis spectroscopy and supported by Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations. researchgate.net In the case of this compound, the aryl sulfinate acts as the electron donor, forming a complex that can be activated, for example, by light to initiate a reaction. researchgate.net

Hypervalent Intermediates: Computational studies, including ab initio and DFT calculations, have predicted the involvement of hypervalent sulfur intermediates in certain reactions of sulfinates. nih.gov For example, in intramolecular homolytic substitution reactions, aryl radicals can add to the sulfur atom of a sulfinate, forming a transient hypervalent species which then proceeds to products. nih.gov These calculations provide insights into reaction pathways that are difficult to observe experimentally.

A representative table of calculated orbital energies for a generic aryl sulfinate anion is shown below. The exact values for this compound would require specific calculations, but the trends are illustrative.

| Molecular Orbital | Energy (eV) (Illustrative) | Primary Character |

| HOMO | -2.5 | Sulfur lone pair, Oxygen p-orbitals |

| HOMO-1 | -3.8 | Aryl ring π-orbitals |

| LUMO | +1.2 | Aryl ring π-orbitals, S-O antibonding orbitals |

| LUMO+1 | +2.1 | Aryl ring π-orbitals |

This table presents illustrative data for a generic aryl sulfinate anion based on typical computational results in the field. The specific values for this compound may vary.

Computational Approaches to Selectivity (Regio-, Chemo-, Stereoselectivity)

Computational chemistry is a powerful tool for predicting and rationalizing the selectivity observed in reactions involving aryl sulfinates.

Regioselectivity: DFT calculations are widely used to study the regioselectivity of reactions. researchgate.net For aryl sulfinates, a key question is often whether a reaction occurs at the sulfur or an oxygen atom (ambident nucleophilicity). By calculating the transition state energies for both pathways, chemists can predict the favored product. For instance, in alkylation reactions, calculations can determine whether S-alkylation or O-alkylation is more favorable by comparing the activation barriers. The nature of the electrophile and the reaction conditions, including the counterion (Na⁺ in this case), can significantly influence this selectivity, a factor that can be modeled computationally. tandfonline.com

Chemoselectivity: In complex molecules with multiple reactive sites, computational models can predict chemoselectivity. For example, in a molecule containing both a sulfinate and another nucleophilic group, DFT calculations can determine the activation energy for reaction at each site, thereby predicting the outcome. Studies have shown that ligand design in metal-catalyzed reactions can override inherent reactivity preferences, and computational analysis can elucidate the role of the ligand in directing the reaction to a specific functional group. researchgate.net

Stereoselectivity: The synthesis of chiral sulfoxides from sulfinates is a significant area of research. acs.orgnih.gov Computational methods are instrumental in understanding the origins of stereoselectivity in these transformations. researchgate.net

Diastereoselectivity: In reactions involving a chiral substrate or reagent, DFT can be used to model the transition states leading to different diastereomers. By comparing the energies of these transition states, the diastereomeric ratio (d.r.) can be predicted. Steric and electronic interactions within the transition state, which govern the stereochemical outcome, can be visualized and analyzed. researchgate.net For example, in the alkylation of a chiral sulfinate, computational models can explain why a particular diastereomer is formed preferentially.

Enantioselectivity: For enantioselective reactions, often employing a chiral catalyst, computational studies can model the catalyst-substrate complex and the subsequent transition states. These models help to understand how the chiral environment of the catalyst directs the reaction to produce one enantiomer over the other. DFT calculations have revealed that steric repulsion in the transition states of intramolecular reactions can be crucial for achieving high enantioselectivity. researchgate.net

The following table provides a hypothetical example of how computational data could be presented to predict selectivity in a reaction of this compound with an electrophile.

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) (Illustrative) | Predicted Selectivity |

| Regioselectivity | |||

| S-Alkylation | TS_S | 15.2 | Major |

| O-Alkylation | TS_O | 18.5 | Minor |

| Stereoselectivity | |||

| Formation of (R)-isomer | TS_R | 15.2 | 95% e.e. |

| Formation of (S)-isomer | TS_S | 17.0 |

This table presents illustrative data based on general principles of computational studies on aryl sulfinates. The specific values would depend on the reaction and the level of theory used.

Applications in Advanced Organic Synthesis

Synthesis of Complex Organosulfur Building Blocks

The sulfinate group is a key precursor for the introduction of various sulfur-containing functionalities into organic molecules.

Formation of Sulfones and Sulfonamides

The synthesis of sulfones is a hallmark application of sodium sulfinates. Current time information in Bangalore, IN.nih.gov These reactions typically proceed via the nucleophilic attack of the sulfinate anion on an electrophilic carbon source. For instance, the reaction of sodium benzenesulfinate (B1229208) with alkyl halides is a classic method for forming alkyl aryl sulfones. mdpi.com More advanced methods, such as photoredox/nickel dual catalysis, have enabled the cross-coupling of sodium sulfinates with a variety of aryl, heteroaryl, and vinyl halides under mild conditions to afford the corresponding sulfones. nih.gov It is conceivable that Sodium 3-ethoxybenzene-1-sulfinate could be employed in similar transformations to yield 3-ethoxyphenyl sulfones.

Sulfonamides, another critical functional group in medicinal chemistry, can also be synthesized from sodium sulfinates. Current time information in Bangalore, IN.nih.gov Common methods involve the coupling of sodium sulfinates with amines, often mediated by an oxidant like iodine or under electrochemical conditions. rsc.org While specific examples with this compound are absent, the general applicability of these methods to various sodium arylsulfinates suggests its potential in synthesizing N-substituted 3-ethoxybenzenesulfonamides.

Synthesis of Thiosulfonates and Sulfides

Thiosulfonates can be prepared from sodium sulfinates through several routes, including the coupling with thiols under aerobic conditions catalyzed by copper or iron salts, or via a BF₃·OEt₂-mediated radical disproportionation reaction. nih.gov These methods have been shown to be effective for a range of aromatic and aliphatic sulfinates. nih.gov

The synthesis of sulfides from sodium sulfinates is less direct but can be achieved. One approach involves a one-pot, three-component synthesis where a sulfoxide (B87167) reagent is used to generate a sulfenate anion, which is then converted to a sulfide. oakwoodchemical.combldpharm.com

Preparation of Sulfoxides (via Sulfinylation)

Sodium sulfinates can be used to prepare sulfoxides, which are valuable chiral auxiliaries and intermediates. biosynth.com The reaction of sulfinate anions with suitable electrophiles can lead to the formation of sulfoxides. For example, a one-pot, three-component synthesis has been developed where a Grignard reagent reacts with a sulfoxide reagent to form a sulfenate anion, which is then trapped with a carbon electrophile to yield a sulfoxide. nih.govacs.org

Enabling Access to Diverse Molecular Scaffolds

The reactivity of sodium sulfinates allows for the construction of various heterocyclic and complex molecular frameworks. For instance, the radical cyclization of olefinic amides with sodium sulfinates under electrochemical conditions can produce sulfonyl-substituted isoindolinones. bldpharm.com While not specifically demonstrated with this compound, this type of transformation highlights the potential for creating diverse molecular scaffolds.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery for modifying complex molecules at a late stage of the synthesis. britannica.combldpharm.comresearchgate.net Sodium sulfinates have emerged as important reagents in LSF, particularly for the introduction of sulfonyl and other sulfur-containing groups. nih.gov Photocatalytic methods have been developed that allow for the conversion of sulfonamides into sulfonyl radical intermediates, which can then participate in further reactions. nih.gov This approach provides a way to diversify complex molecules containing a sulfonamide group, which could potentially be derived from this compound.

Use in Multi-Component Reactions (MCRs)